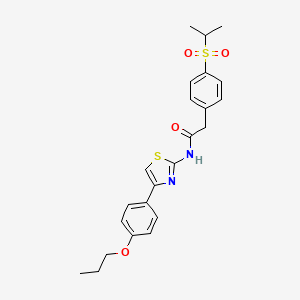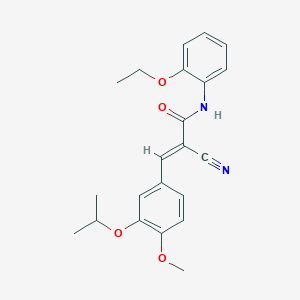
1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide, also known as Compound X, is a chemical compound with potential applications in scientific research.
Mechanism of Action
1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide X is believed to exert its effects through its interaction with the sigma-1 receptor. It has been shown to act as an agonist at this receptor, which may lead to the modulation of various physiological processes. Additionally, 1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide X has been shown to modulate the activity of the dopamine and glutamate systems, although the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide X has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and glutamate release in certain brain regions, which may lead to increased reward and motivation. Additionally, 1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide X has been shown to have an analgesic effect, which may be related to its interaction with the sigma-1 receptor.
Advantages and Limitations for Lab Experiments
1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide X has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological processes that involve this receptor. Additionally, it has been shown to have a relatively low toxicity, which makes it a safer alternative to other compounds that may have similar effects.
However, there are also limitations to the use of 1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide X in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret results. Additionally, its effects may be influenced by various factors such as dose and route of administration, which may make it difficult to compare results across studies.
Future Directions
There are several future directions for research involving 1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide X. One potential direction is to further investigate its mechanism of action, particularly with regard to its interaction with the sigma-1 receptor. Additionally, studies could be conducted to investigate its effects on other physiological processes such as memory and mood regulation. Finally, research could be conducted to investigate the potential therapeutic applications of 1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide X, particularly in the treatment of pain and addiction.
Conclusion
1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide X is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. It has a high affinity for the sigma-1 receptor and has been shown to modulate the activity of the dopamine and glutamate systems. While there are limitations to its use in lab experiments, there are also several future directions for research involving 1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide X. With further investigation, 1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide X may prove to be a valuable tool for studying various physiological processes and may have potential therapeutic applications.
Synthesis Methods
1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide X can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-fluoroacetophenone with phenethylamine to form 1-(4-fluorophenyl)-N-phenethylacetamide. The second step involves the reaction of this intermediate with pyridine-2-carboxaldehyde to form 1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide. The final step involves the reaction of this intermediate with methanesulfonyl chloride to form 1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide X.
Scientific Research Applications
1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide X has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. 1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide X has also been shown to have an effect on the dopamine and glutamate systems, which are involved in reward and motivation.
properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2S/c22-20-11-9-19(10-12-20)17-27(25,26)24(16-21-8-4-5-14-23-21)15-13-18-6-2-1-3-7-18/h1-12,14H,13,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWXAXVIXNEEKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)S(=O)(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2808575.png)
![(3As,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B2808576.png)

![2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2808579.png)
![N-(5-Methyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-yl)but-2-ynamide](/img/structure/B2808582.png)
![Methyl 4-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2808583.png)
![2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2808586.png)

![[(Z)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea](/img/structure/B2808591.png)
![methyl 3-{3-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate](/img/structure/B2808593.png)

![1-((1R,5S)-8-(2-(2-chloro-6-fluorophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2808595.png)
![(Z)-methyl 2-(6-chloro-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2808597.png)
